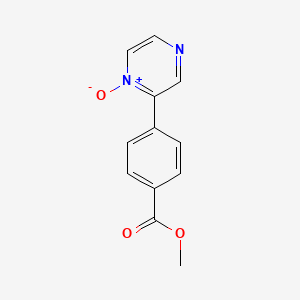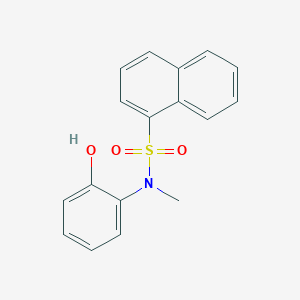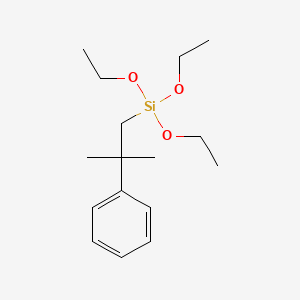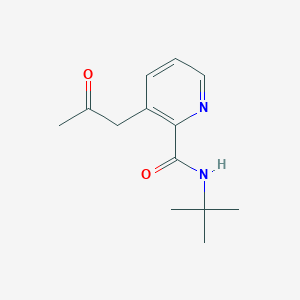
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
N-tert-butyl-2-methoxypyridin-3-amine: Another pyridine derivative with a tert-butyl group, used in organic synthesis and medicinal chemistry.
Di-tert-butyl N,N-diethylphosphoramidite: A compound with similar tert-butyl groups, used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922527-11-5 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-tert-butyl-3-(2-oxopropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)8-10-6-5-7-14-11(10)12(17)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) |
InChI Key |
WKMYKZNBNHDKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(N=CC=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


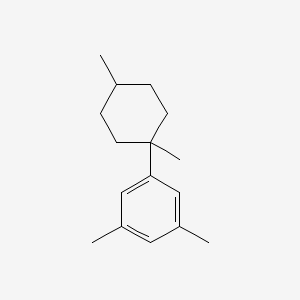
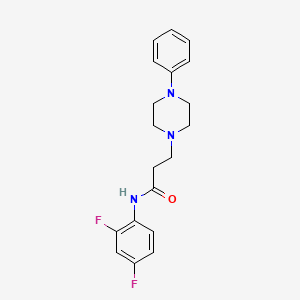
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
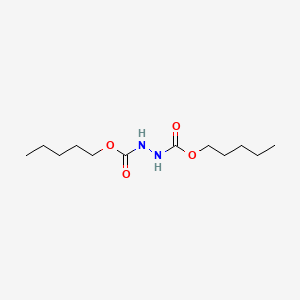
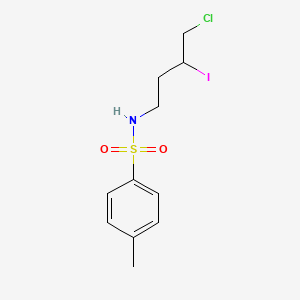
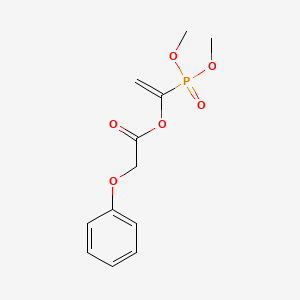
![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
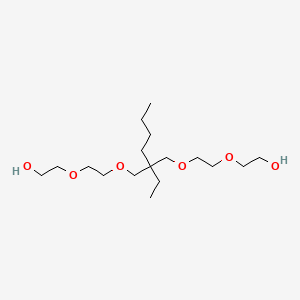
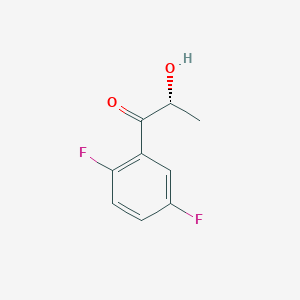
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
